Raphanusamic acid

描述

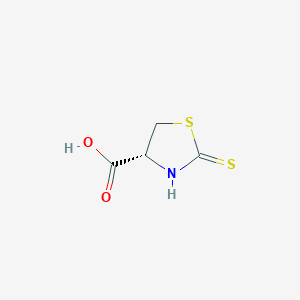

Structure

3D Structure

属性

IUPAC Name |

(4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOCHQOQMZGQP-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=S)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00243495 | |

| Record name | Raphanusamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98169-56-3, 20933-67-9 | |

| Record name | (4R)-2-Thioxo-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98169-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raphanusamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098169563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raphanusamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiothiazolidine-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Raphanusamic acid?

An In-Depth Technical Guide to Raphanusamic Acid

Introduction

This compound, systematically known as (4R)-(-)-2-thioxo-1,3-thiazolidine-4-carboxylic acid, is a sulfur-containing heterocyclic compound.[1][2] It is recognized as a key metabolite in the in-planta turnover of glucosinolates, which are the primary defense metabolites in plants of the Brassicales order, such as Arabidopsis thaliana.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, biological role, and experimental analysis of this compound.

Chemical Structure and Properties

This compound is a derivative of thiazolidine, featuring a thioxo group at the second position and a carboxylic acid group at the fourth position, with the (R)-enantiomer being the naturally occurring form.[1][5] Its chemical formula is C₄H₅NO₂S₂.[2][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | [6] |

| Synonyms | (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid | [6] |

| CAS Number | 98169-56-3 | [5] |

| Molecular Formula | C₄H₅NO₂S₂ | [6] |

| Molecular Weight | 163.22 g/mol | [6] |

| Melting Point | 162.976 °C | [6] |

| Boiling Point | 359.4 °C at 760 mmHg | [6] |

| Density | 1.65 g/cm³ | [6] |

Biological Role in Glucosinolate Metabolism

This compound is a breakdown product formed from glucosinolates in intact plant tissues.[7] Its formation is part of a metabolic turnover pathway that is distinct from the well-known hydrolysis that occurs upon tissue damage.[3] Research suggests that this compound is not merely a catabolite but functions as a metabolic checkpoint.[3][4] Its accumulation levels correlate with the total endogenous glucosinolate levels, providing the plant with a measure of the flux through the biosynthetic and turnover pathways.[3] This feedback allows the plant to dynamically adjust the synthesis of defense compounds in response to internal and external signals, such as nutrient availability.[3][4]

Specifically, the accumulation of this compound is positively correlated with nitrogen availability.[3] Under nitrogen-sufficient conditions, its levels are higher, suggesting a link between nitrogen status and glucosinolate turnover.[3]

Caption: Proposed metabolic pathway of in-planta glucosinolate turnover leading to this compound.

Quantitative Data from Experimental Studies

Studies on Arabidopsis thaliana seedlings have provided quantitative insights into the relationship between nutrient conditions, glucosinolate levels, and this compound accumulation.

Table 2: Correlation of this compound with Glucosinolates under Different Nutrient Conditions

| Condition | Observation | Finding | Source |

| Varying Nitrogen (N) and Sulfur (S) levels | Seedlings transferred to N or S limiting media. | Glucosinolate profiles changed distinctly based on the limiting macronutrient. | |

| Nitrogen Availability | Comparison between N-sufficient (+N) and N-limiting (-N) media. | Accumulation of this compound was positively correlated with nitrogen availability. | [3] |

| Correlation with Total Glucosinolates | Seedlings grown on sulfur and nitrogen sufficient medium. | A positive linear correlation was observed between the logarithm of total glucosinolate levels and the logarithm of this compound levels (Slope = 0.667 ± 0.066, P < 0.001). |

Experimental Protocols

Quantification of this compound by LC-MS

This protocol details the method used for the sensitive detection and quantification of this compound from plant samples.[3]

-

Sample Preparation:

-

Homogenize frozen plant material.

-

Extract metabolites with a suitable solvent mixture (e.g., 80% methanol).

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Chromatographic Separation:

-

Instrument: Liquid Chromatography system coupled to a mass spectrometer.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Solvents:

-

Solvent A: Water with 0.05% (v/v) formic acid.

-

Solvent B: Acetonitrile.

-

-

Flow Rate: 0.4 ml/min.

-

Temperature: 40°C.

-

Elution Gradient:

-

0–0.5 min: 2% B

-

0.5–1.2 min: 2-30% B

-

1.2–2.0 min: 30–100% B

-

2.0–2.5 min: 100% B

-

2.5–2.6 min: 100–2% B

-

2.6–4.0 min: 2% B

-

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Quantifier: 164 > 118 [15 V]

-

Qualifier: 164 > 59 [15 V]

-

-

Quantification: Based on an external calibration curve using an authentic standard of this compound.

-

Caption: Experimental workflow for the quantification of this compound via LC-MS.

Plant Growth and Nutrient Limitation Experiments

This protocol describes the cultivation of A. thaliana seedlings to study the effect of nutrient availability on metabolite levels.[3]

-

Sterilization and Plating:

-

Sterilize A. thaliana Col-0 seeds with chlorine gas.

-

Plate seeds on a growth medium.

-

-

Growth Medium Composition:

-

Basal medium composition as described in a published protocol.

-

Nutrient Sufficient (+N, +S): Total nitrogen at 3 mM and total sulfur at 1.68 mM.

-

Nitrogen Limiting (-N): Total nitrogen at 0.3 mM.

-

Sulfur Limiting (-S): Total sulfur at 0.015 mM.

-

-

Experimental Design (Two-Phase Growth):

-

Phase 1: Germinate and grow seedlings on a control medium (e.g., +N/+S) for a set period (e.g., six days).

-

Phase 2: Transfer seedlings to media with varying nutrient compositions (+N/+S, +N/-S, -N/+S, -N/-S).

-

Harvest seedlings at specified time points after transfer for metabolite analysis.

-

References

- 1. This compound (CHEBI:136957) [ebi.ac.uk]

- 2. (4R)-(-)-2-thioxothiazolidine-4-carboxylic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Coordination of Glucosinolate Biosynthesis and Turnover Under Different Nutrient Conditions [frontiersin.org]

- 4. Coordination of Glucosinolate Biosynthesis and Turnover Under Different Nutrient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (4R)-(-)-2-THIOXO-4-THIAZOLIDINECARBOXYLIC ACID | 98169-56-3 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling Raphanusamic Acid: A Technical Guide to its Discovery, Origin, and Function in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raphanusamic acid, a sulfur-containing carboxylic acid derived from the breakdown of glucosinolates, is emerging as a significant metabolite in the chemical defense and regulatory networks of Brassicaceae plants. Initially identified as a catabolite of glucosinolate metabolism, recent research has illuminated its role as a potential signaling molecule, influencing the biosynthesis of its own precursors and possibly interacting with plant hormonal pathways. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and known biological functions of this compound. It details experimental protocols for its analysis, presents quantitative data on its accumulation, and visualizes its metabolic and signaling context through detailed diagrams, offering a foundational resource for researchers in plant science and drug discovery.

Discovery and Origin

This compound is intrinsically linked to the metabolism of glucosinolates, a class of secondary metabolites characteristic of the order Brassicales, which includes economically important crops like radish (Raphanus sativus), broccoli, and the model plant Arabidopsis thaliana. Glucosinolates and their hydrolysis products are well-known for their role in plant defense against herbivores and pathogens.

Occurrence: this compound is found in plants that produce glucosinolates. Its concentration is particularly correlated with the abundance of glucosinolates and is influenced by environmental factors such as nutrient availability, specifically nitrogen and sulfur.[1]

Biosynthesis of this compound

The formation of this compound is a multi-step process that begins with the enzymatic hydrolysis of glucosinolates.

Step 1: Glucosinolate Hydrolysis

Upon tissue damage, the enzyme myrosinase (a thioglucosidase) comes into contact with glucosinolates, hydrolyzing the thioglucosidic bond to produce an unstable aglycone. This aglycone then spontaneously rearranges to form an isothiocyanate (ITC), a nitrile, or other products depending on the specific glucosinolate side chain and reaction conditions.

Step 2: Isothiocyanate Metabolism

The isothiocyanate is then further metabolized. While the exact enzymatic pathway leading to this compound is a subject of ongoing research, a proposed pathway involves the conjugation of the isothiocyanate with glutathione (GSH), a key antioxidant in plants. This conjugate is then catabolized through a series of enzymatic steps, ultimately yielding this compound. This pathway represents a detoxification mechanism for the highly reactive isothiocyanates.[2]

Below is a diagram illustrating the proposed biosynthetic pathway from a generic glucosinolate to this compound.

Quantitative Data

The accumulation of this compound is closely linked to the total glucosinolate content within the plant. Studies in Arabidopsis thaliana have demonstrated a positive correlation between the concentration of total glucosinolates and the level of this compound, particularly under nutrient-sufficient conditions. The following table summarizes representative data on the accumulation of this compound and glucosinolates in A. thaliana seedlings under varying nitrogen (N) and sulfur (S) availability.

| Nutrient Condition | Total Glucosinolates (nmol/mg FW) | This compound (relative abundance) | Plant Species | Reference |

| Sufficient N and S | ~12.5 | ~1.0 | Arabidopsis thaliana | Jeschke et al., 2019 |

| Limiting N | ~5.0 | ~0.4 | Arabidopsis thaliana | Jeschke et al., 2019 |

| Limiting S | ~2.5 | ~0.2 | Arabidopsis thaliana | Jeschke et al., 2019 |

| High Glucosinolate Radish Cultivar | High | Not Quantified | Raphanus sativus | [3] |

| Low Glucosinolate Radish Cultivar | Low | Not Quantified | Raphanus sativus | [3] |

Note: The data for this compound from Jeschke et al. (2019) is presented as relative abundance based on their published correlation data. Specific concentrations in radish are a key area for future research.

Experimental Protocols

Extraction of this compound and Glucosinolates

This protocol is a representative method for the simultaneous extraction of glucosinolates and their breakdown products, including this compound, from plant tissue for LC-MS analysis.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings, radish roots)

-

80% methanol (pre-chilled at -20°C)

-

Zirconia beads

-

Microcentrifuge tubes

-

Homogenizer/bead beater

-

Centrifuge

-

LC-MS grade water and acetonitrile

-

Formic acid

Procedure:

-

Freeze-dry plant tissue and grind to a fine powder.

-

Weigh 10-20 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled 80% methanol and zirconia beads.

-

Homogenize the sample using a bead beater for 3 minutes at 30 Hz.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Re-extract the pellet with another 1 mL of 80% methanol and repeat the homogenization and centrifugation steps.

-

Pool the supernatants and filter through a 0.22 µm PTFE filter into an LC-MS vial.

Quantification by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Specific precursor-product ion transitions for this compound need to be determined using a pure standard. A plausible transition would be based on its molecular weight and fragmentation pattern (e.g., loss of a carboxyl group).

-

Data Analysis: Quantify by comparing the peak area of the analyte in the sample to a standard curve generated from a pure this compound standard.

The following diagram outlines the general workflow for the quantification of this compound.

Biological Role and Signaling

This compound is more than just a metabolic byproduct; it appears to play a regulatory role in the plant's chemical defense system.

Metabolic Checkpoint: Research suggests that this compound acts as a metabolic checkpoint, providing feedback on the flux through the glucosinolate biosynthesis and turnover pathways.[1] Its accumulation is correlated with higher levels of glucosinolates, indicating that it may signal to the plant to modulate the production of these defense compounds in response to internal and external cues.[1]

Interaction with Hormonal Signaling: The interaction of this compound with major plant hormone signaling pathways is an active area of investigation. While direct evidence is still emerging, some glucosinolate breakdown products have been shown to influence auxin signaling. For instance, indole-3-carbinol, a breakdown product of indole glucosinolates, can affect root growth in Arabidopsis, a process tightly regulated by auxin.[4] It is plausible that this compound could also have a role in modulating hormonal responses, thereby integrating the plant's defense status with its growth and development.

The diagram below illustrates the potential regulatory role of this compound.

Conclusion and Future Directions

This compound is a key metabolite in the complex network of glucosinolate metabolism in Brassicaceae. Its role extends beyond that of a simple breakdown product to that of a potential regulatory molecule, influencing the very pathway from which it is derived. For researchers in plant science, a deeper understanding of the enzymatic machinery responsible for its synthesis and its precise mode of action in signaling will be crucial. For those in drug development, the biological activities of this compound and its derivatives remain a largely unexplored frontier, with potential applications stemming from the well-documented health benefits of glucosinolate-rich diets. Future research should focus on the definitive elucidation of its biosynthetic pathway, the identification of its cellular targets and receptors, and a comprehensive assessment of its bioactivity in various biological systems.

References

- 1. Isothiocyanates from Brassica Vegetables—Effects of Processing, Cooking, Mastication, and Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosinolate Breakdown in Arabidopsis: Mechanism, Regulation and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Biosynthesis of Raphanusamic Acid from Glucosinolates: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of Raphanusamic acid originating from glucosinolates. It provides a comprehensive overview of the enzymatic conversions, regulatory networks, and quantitative data available to date. Detailed experimental protocols for key analytical procedures are also included to facilitate further research in this area.

Introduction

This compound is a metabolite derived from the breakdown of glucosinolates, a class of secondary metabolites characteristic of the Brassicaceae family. The biosynthesis of this compound is an integral part of glucosinolate turnover in plants and is influenced by various factors, including nutrient availability. Understanding this pathway is crucial for researchers in plant biology, natural product chemistry, and drug development, as the intermediates and final product may possess significant biological activities.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the hydrolysis of glucosinolates. The currently proposed pathway involves the sequential action of several enzymes, leading to the formation of this unique carboxylic acid.

The pathway initiates with the enzymatic breakdown of glucosinolates by myrosinases (thioglucoside glucohydrolases) upon tissue damage or during metabolic turnover. This hydrolysis cleaves the thioglucosidic bond, releasing a glucose molecule and an unstable aglycone. The aglycone then spontaneously rearranges to form a highly reactive isothiocyanate .

The isothiocyanate is subsequently detoxified within the plant cell through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs) . This results in the formation of an isothiocyanate-glutathione conjugate (dithiocarbamate).

This conjugate is then catabolized through the mercapturic acid pathway. First, the glutamyl moiety is removed by gamma-glutamyl transpeptidases (GGTs) , yielding a cysteinyl-glycine conjugate . Following this, a dipeptidase cleaves the glycine residue, leaving an S-substituted cysteine conjugate . The final steps leading to the formation of this compound from this cysteine conjugate are not yet fully elucidated but are proposed to involve further enzymatic modifications.

Quantitative Data

Quantitative understanding of the this compound biosynthesis pathway is still an active area of research. The tables below summarize the available quantitative data.

Table 1: Enzyme Kinetic Parameters

| Enzyme Family | Substrate(s) | Plant/Organism | Km | Vmax/kcat | Reference(s) |

| Glutathione S-Transferase (GST) | Benzyl isothiocyanate, Glutathione | Human | 6.9 µM (for conjugate) | 23.1 µmol/min/mg (GST P1-1) | [1] |

| Phenethyl isothiocyanate, Glutathione | Human | - | 6.0 M⁻¹s⁻¹ (non-enzymatic) | [1] | |

| γ-Glutamyl Transpeptidase (GGT) | S-Nitrosoglutathione | Bovine | 0.398 ± 0.031 mM | - | [2] |

| Glutathione | Human | 10.60 ± 0.07 µM | - | [3] | |

| Dipeptidase | L-cysteinylglycine | Raphanus sativus | - | 7.32 nkat/mg protein (specific activity) | [4] |

Note: Specific kinetic data for plant enzymes with the exact intermediates of the this compound pathway are limited. The data presented are for related substrates or enzymes from other organisms and should be considered as indicative.

Table 2: Metabolite Concentrations under Different Nutrient Conditions

| Condition | Metabolite | Plant Species | Change in Concentration | Reference(s) |

| Sulfur Limitation (-S) | Total Glucosinolates | Arabidopsis thaliana | Significant decrease | [5] |

| Aliphatic Glucosinolates | Arabidopsis thaliana | Reduced to 14-40% of control | [5] | |

| This compound | Arabidopsis thaliana | Decreased | [6] | |

| Nitrogen Limitation (-N) | Total Glucosinolates | Arabidopsis thaliana | Significant decrease | [5] |

| This compound | Arabidopsis thaliana | Decreased | [6] | |

| High Nitrogen Supply | Indole Glucosinolates | Brassica rapa | Increased | [7] |

| High Sulfur Supply | Total Glucosinolates | Brassica rapa | Increased up to 9.4-fold | [7] |

Regulatory Networks

The biosynthesis of this compound is tightly regulated by nutrient availability, particularly nitrogen and sulfur. These nutrients act as signaling molecules that influence the expression of key transcription factors and the activity of signaling kinases, which in turn modulate the expression of genes involved in glucosinolate metabolism.

Nutrient Signaling:

-

Sulfur and Nitrogen Status: The cellular levels of sulfur and nitrogen are sensed by the plant. Deficiencies in these nutrients generally lead to a downregulation of glucosinolate biosynthesis and an alteration in their turnover, affecting this compound production[5][6].

-

TOR Kinase: The Target of Rapamycin (TOR) kinase is a central regulator that integrates nutrient and energy signals to control plant growth and metabolism. TOR signaling has been shown to be involved in the activation of genes for glucosinolate biosynthesis, including key transcription factors like MYB28 and MYB34[5][8][9].

Transcriptional Regulation:

-

MYB Transcription Factors: A number of R2R3-MYB transcription factors are known to regulate glucosinolate biosynthesis.

-

Aliphatic Glucosinolates: MYB28, MYB29, and MYB76 are key positive regulators[10][11].

-

Indolic Glucosinolates: MYB34, MYB51, and MYB122 control their biosynthesis[12]. The expression and activity of these MYB factors are influenced by nutrient signals, thus linking nutrient availability to glucosinolate and this compound levels.

-

Experimental Protocols

Myrosinase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring myrosinase activity by monitoring the decrease in glucosinolate substrate concentration.

Materials:

-

Plant tissue extract containing myrosinase

-

Sinigrin (or other glucosinolate substrate) solution (20 mM)

-

Phosphate buffer (100 mM, pH 6.5)

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Prepare a reaction mixture containing 900 µL of phosphate buffer and 50 µL of plant tissue extract.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the 20 mM sinigrin solution (final concentration 1 mM).

-

Immediately measure the absorbance at 227 nm and continue to record the absorbance every 30 seconds for 5-10 minutes.

-

Calculate the rate of sinigrin hydrolysis using the molar extinction coefficient of sinigrin at 227 nm. One unit of myrosinase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of sinigrin per minute under the assay conditions.

Nitrilase Activity Assay

This protocol is for determining nitrilase activity by measuring the ammonia released from the hydrolysis of a nitrile substrate.

Materials:

-

Purified or partially purified nitrilase enzyme preparation

-

Nitrile substrate (e.g., benzonitrile or a glucosinolate-derived nitrile) solution (100 mM in a suitable solvent like DMSO)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Reagent A: 1% (w/v) phenol, 0.005% (w/v) sodium nitroprusside

-

Reagent B: 0.5% (w/v) sodium hypochlorite in 0.125 M NaOH

-

Ammonium sulfate standard solutions

Procedure:

-

Prepare a reaction mixture containing 880 µL of phosphate buffer and 20 µL of the nitrile substrate solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the enzyme preparation.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 1 mL of Reagent A.

-

Add 1 mL of Reagent B and incubate at room temperature for 30 minutes for color development.

-

Measure the absorbance at 640 nm.

-

Quantify the amount of ammonia produced by comparing the absorbance to a standard curve generated with ammonium sulfate. One unit of nitrilase activity is defined as the amount of enzyme that produces 1 µmol of ammonia per minute under the assay conditions.

Proposed LC-MS/MS Method for this compound Quantification

This proposed method is based on standard procedures for the analysis of small polar molecules in plant extracts.

Instrumentation:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the metabolites with a cold solvent mixture, such as 80% methanol in water.

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter before injection.

LC Conditions (suggested):

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to elute this compound.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

MS/MS Conditions (to be optimized):

-

Ionization Mode: Negative ESI.

-

MRM Transitions: A precursor ion corresponding to the deprotonated molecule of this compound ([M-H]⁻) should be selected, and collision-induced dissociation should be optimized to identify at least two specific product ions for quantification and confirmation.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification. A calibration curve should be prepared using authentic this compound standard.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the this compound biosynthesis pathway.

Conclusion

The biosynthesis of this compound from glucosinolates is a complex metabolic pathway that is intrinsically linked to plant defense and nutrient homeostasis. While the general steps of the pathway have been proposed, further research is needed to fully characterize the enzymes involved, their kinetics, and the intricate regulatory networks that control this process. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to delve deeper into the fascinating biochemistry of this compound and its biological significance.

References

- 1. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and characterization of dipeptidase hydrolyzing L-cysteinylglycine from radish cotyledon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Target of Rapamycin Signaling Networks in Plant Growth and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Coordination of Glucosinolate Biosynthesis and Turnover Under Different Nutrient Conditions [frontiersin.org]

- 7. Frontiers | The Importance of TOR Kinase in Plant Development [frontiersin.org]

- 8. TOR signaling in plants: conservation and innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 10. A Complex Interplay of Three R2R3 MYB Transcription Factors Determines the Profile of Aliphatic Glucosinolates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Update on the role of R2R3-MYBs in the regulation of glucosinolates upon sulfur deficiency [frontiersin.org]

The Enigmatic Role of Raphanusamic Acid in Brassicaceae: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the natural occurrence, analysis, and potential biological significance of Raphanusamic acid in plants of the Brassicaceae family. This document synthesizes current scientific knowledge on the topic, providing a foundation for further investigation into this intriguing metabolite.

Introduction

This compound is a sulfur-containing carboxylic acid that has been identified as a natural product within the Brassicaceae family. Its formation is intrinsically linked to the metabolism of glucosinolates, the characteristic secondary metabolites of this plant family renowned for their impact on plant defense and human health. Emerging research suggests that this compound may not be merely a metabolic byproduct but could function as a metabolic checkpoint, offering insights into the regulation of glucosinolate biosynthesis and turnover[1]. This guide provides a comprehensive overview of the known natural sources, analytical methodologies, and the putative role of this compound.

Natural Sources and Quantitative Data of this compound

This compound is a downstream product of glucosinolate hydrolysis. Glucosinolates are abundant in a wide array of Brassicaceae species. Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates. The subsequent conjugation of isothiocyanates with glutathione and further metabolism leads to the formation of this compound[1]. Therefore, it is plausible that this compound is present in many, if not all, glucosinolate-producing Brassicaceae plants.

To date, quantitative data on this compound concentrations across a broad range of Brassicaceae species is limited in publicly available literature. The majority of quantitative studies have been conducted on the model organism Arabidopsis thaliana.

Table 1: Quantitative Data of this compound in Arabidopsis thaliana Seedlings

| Plant Species | Tissue/Condition | This compound Concentration (nmol/g FW) | Reference |

| Arabidopsis thaliana (Col-0) | 6-day-old seedlings (+S/+N medium) | ~0.05 | Jeschke et al., 2019[1] |

| Arabidopsis thaliana (Col-0) | 9-day-old seedlings (+S/+N medium) | ~0.15 | Jeschke et al., 2019[1] |

| Arabidopsis thaliana (Col-0) | 6-day-old seedlings, transferred to -S medium for 3 days | Below detection limit | Jeschke et al., 2019[1] |

| Arabidopsis thaliana (Col-0) | 6-day-old seedlings, transferred to -N medium for 3 days | ~0.02 | Jeschke et al., 2019[1] |

Note: The presented data is sourced from a single study and further research is required to establish a comprehensive quantitative profile across a wider variety of Brassicaceae species and different developmental stages.

Experimental Protocols

The analysis of this compound typically involves extraction from plant material followed by quantification using liquid chromatography-mass spectrometry (LC-MS). The following is a generalized protocol based on methods used for the analysis of related sulfur-containing metabolites in Brassicaceae.

Sample Preparation and Extraction

This protocol outlines a general procedure for the extraction of polar metabolites, including this compound, from Brassicaceae plant tissues.

Materials:

-

Fresh or flash-frozen plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Grinding equipment (e.g., mortar and pestle, bead beater)

-

Extraction solvent: 80% methanol in water (v/v), pre-chilled to -20°C

-

Centrifuge capable of reaching >10,000 x g at 4°C

-

Syringe filters (0.22 µm, PTFE or other suitable material)

-

LC-MS vials

Procedure:

-

Harvest and immediately flash-freeze the plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Weigh a precise amount of the frozen powder (e.g., 100 mg) into a pre-chilled microcentrifuge tube.

-

Add a defined volume of pre-chilled 80% methanol (e.g., 1 mL per 100 mg of tissue).

-

Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

-

Incubate the mixture at -20°C for at least 1 hour to precipitate proteins and other macromolecules.

-

Centrifuge the extract at >10,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

Store the filtered extract at -80°C until analysis.

LC-MS/MS Quantification

This section describes a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the targeted quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A C18 reversed-phase analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute compounds of increasing hydrophobicity. A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for carboxylic acids.

-

Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions for this compound need to be determined using a pure standard.

-

Precursor Ion (Q1): The deprotonated molecular ion [M-H]⁻ of this compound.

-

Product Ions (Q3): Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion.

-

-

Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from serial dilutions of a pure this compound standard.

Signaling Pathways and Logical Relationships

While a classical signaling cascade involving receptor binding and downstream phosphorylation events has not been elucidated for this compound, its proposed role as a "metabolic checkpoint" implies a regulatory function. The accumulation of this compound is correlated with the accumulation of endogenous glucosinolates, suggesting it may act as an internal signal reflecting the flux through the glucosinolate biosynthetic and turnover pathways[1]. This feedback mechanism could allow the plant to dynamically adjust glucosinolate levels in response to metabolic status and environmental cues.

Below are diagrams illustrating the proposed metabolic pathway leading to this compound and a conceptual workflow for its analysis.

Caption: Proposed formation of this compound from glucosinolate breakdown.

Caption: A generalized workflow for the extraction and analysis of this compound.

Conclusion and Future Directions

This compound is an intriguing metabolite within the Brassicaceae family with a potential regulatory role in glucosinolate metabolism. This guide provides a foundational understanding of its natural sources, analytical methodologies, and proposed function. Significant research gaps remain, particularly in the comprehensive quantification of this compound across a wider range of edible Brassicaceae and the elucidation of the precise molecular mechanisms underlying its role as a metabolic checkpoint. Future research in these areas will be crucial to fully understand the significance of this compound in plant physiology and its potential implications for crop improvement and human health.

References

An In-depth Technical Guide to Raphanusamic Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raphanusamic acid, a sulfur-containing heterocyclic carboxylic acid, is a key metabolite in the glucosinolate breakdown pathway in plants of the Brassicaceae family. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its role as a metabolic checkpoint in plant biochemistry. This document is intended to serve as a foundational resource for researchers in natural product chemistry, plant biology, and drug discovery. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams of relevant pathways and workflows are included to facilitate a deeper understanding of the compound's context and function.

Chemical Identity and Structure

This compound is chemically known as (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid. Its chemical structure is characterized by a thiazolidine ring with a thioketone group at the 2-position and a carboxylic acid group at the 4-position, with the stereochemistry at the chiral center being (R).

-

IUPAC Name: (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid

-

CAS Number: 98169-56-3

-

Molecular Formula: C₄H₅NO₂S₂

-

Molecular Weight: 163.22 g/mol

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and analysis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid, Pale Yellow Powder | [1] |

| Melting Point | 179-181 °C | [1] |

| Boiling Point (Predicted) | 359.4 ± 52.0 °C | [1] |

| Density (Predicted) | 1.65 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 2.61 ± 0.20 | [1] |

| Optical Activity | [α]²⁹/D -86°, c = 2.5 in 0.5 M HCl | [1] |

| Solubility | Slightly soluble in aqueous acid, DMSO, and methanol. | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C-NMR: A ¹³C-NMR spectrum for this compound is available, though the specific chemical shifts are not detailed in the provided information[2]. The spectrum was recorded in DMSO-d6[2].

Infrared (IR) Spectroscopy

-

FT-IR: For a related thiazolidine carboxylic acid derivative, characteristic IR absorption bands were observed at 3425 cm⁻¹ (N-H stretch) and 1682 cm⁻¹ (C=O stretch of the carboxylic acid)[1].

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the thiazolidine ring[3]. A detailed fragmentation analysis specific to this compound is a subject for further investigation.

Synthesis and Isolation

Synthesis

A general method for the synthesis of the (4R)-thiazolidine carboxylic acid core involves the nucleophilic cyclic condensation of L-cysteine hydrochloride with an appropriate aldehyde or ketone[1].

Experimental Protocol: General Synthesis of 2-Substituted (4R)-Thiazolidine Carboxylic Acids [1]

-

Dissolve L-cysteine hydrochloride in a suitable solvent, such as ethanol.

-

Add an equimolar amount of the desired aldehyde or ketone.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

-

Collect the precipitate by suction filtration.

-

Wash the product with cold ethanol and dry under vacuum.

Isolation from Natural Sources

This compound is a natural product of glucosinolate metabolism in plants. Its isolation from plant material can be achieved through standard natural product extraction and chromatography techniques.

Experimental Protocol: General Isolation of Glucosinolate Breakdown Products [4]

-

Homogenize fresh plant material (e.g., seeds, leaves) in a suitable buffer to allow for enzymatic hydrolysis of glucosinolates.

-

Extract the homogenate with an organic solvent such as methanol or ethyl acetate.

-

Concentrate the organic extract under reduced pressure.

-

Subject the crude extract to column chromatography (e.g., silica gel or Sephadex) for purification.

-

Elute with a gradient of solvents to separate the different breakdown products.

-

Monitor fractions by TLC or HPLC and combine fractions containing the desired compound.

-

Further purify the isolated compound by recrystallization or preparative HPLC.

Biological Activity and Mechanism of Action

This compound is a product of the in-planta turnover of glucosinolates.[5] Its accumulation is correlated with the overall levels of glucosinolates, suggesting a role as a metabolic checkpoint that allows the plant to monitor and regulate glucosinolate biosynthesis.[1][5]

Role in Glucosinolate Metabolism

Glucosinolates are hydrolyzed by myrosinase enzymes upon tissue damage, leading to the formation of isothiocyanates and other products. In intact tissues, a continuous turnover of glucosinolates also occurs. Isothiocyanates can be conjugated to glutathione and further metabolized to form the corresponding amine and this compound.[6]

Signaling Pathways

The formation of this compound is part of the broader glucosinolate metabolic pathway. This pathway is influenced by nutrient availability, particularly sulfur and nitrogen.[5] The accumulation of this compound can provide feedback to the plant on the flux through the glucosinolate biosynthesis and turnover pathways, allowing for dynamic adjustments in response to environmental and internal signals.[5][7]

Visualizations

Glucosinolate Turnover and this compound Formation

Caption: Glucosinolate turnover pathway leading to the formation of this compound.

Experimental Workflow for Isolation

References

- 1. Coordination of Glucosinolate Biosynthesis and Turnover Under Different Nutrient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. phcogj.com [phcogj.com]

- 5. Frontiers | Coordination of Glucosinolate Biosynthesis and Turnover Under Different Nutrient Conditions [frontiersin.org]

- 6. Glucosinolate Breakdown in Arabidopsis: Mechanism, Regulation and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Unseen Sentinel: An In-depth Technical Guide to the Biological Role of Raphanusamic Acid in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raphanusamic acid, a sulfur-containing amino acid derivative, is emerging as a key signaling molecule in the intricate defense network of plants, particularly within the Brassicales order. Arising from the breakdown of glucosinolates, a class of well-known defense compounds, this compound is not merely a metabolic byproduct but a crucial indicator of the plant's defense potential. Its accumulation correlates with the total glucosinolate levels, acting as a metabolic checkpoint that allows the plant to gauge its defensive readiness. This technical guide provides a comprehensive overview of the biological role of this compound in plant defense, detailing its connection to the glucosinolate-myrosinase system, its interplay with phytohormone signaling pathways, and the current understanding of its mode of action. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for its analysis, and visualizes the complex signaling networks in which it participates.

Introduction: The "Mustard Oil Bomb" and its Molecular Messenger

Plants of the Brassicales order, which includes important crops like broccoli, cabbage, and rapeseed, have evolved a sophisticated two-component chemical defense system known as the "mustard oil bomb"[1]. This system consists of glucosinolates, which are stored separately from the enzyme myrosinase[1]. Upon tissue damage, such as from herbivore feeding or pathogen attack, myrosinase comes into contact with glucosinolates, hydrolyzing them into a variety of toxic compounds, including isothiocyanates, nitriles, and thiocyanates[1]. These breakdown products are potent deterrents to a wide range of pests and pathogens.

This compound is a non-toxic downstream product of glucosinolate metabolism[2]. While not directly biocidal, its accumulation serves as a crucial internal signal, providing the plant with information on the status of its glucosinolate-based defenses[3][4][5]. Evidence suggests that this compound may act as a metabolic checkpoint, allowing the plant to modulate its investment in defense compounds in response to both internal and external cues[3][4][5].

Quantitative Data on this compound and Glucosinolate Accumulation

The concentration of this compound in plant tissues is tightly linked to the overall levels of glucosinolates. Studies on Arabidopsis thaliana have demonstrated a positive correlation between the accumulation of total glucosinolates and this compound, particularly under varying nutrient conditions[3][4]. This relationship underscores the role of this compound as an indicator of the plant's investment in glucosinolate-based defenses.

Below are tables summarizing the quantitative data on the accumulation of glucosinolates and this compound in Arabidopsis thaliana seedlings under different sulfur (S) and nitrogen (N) nutrient regimes, based on the findings of Jeschke et al. (2019).

Table 1: Total Glucosinolate and this compound Levels in A. thaliana Seedlings under Different Nutrient Conditions

| Days after Transfer | Treatment | Total Glucosinolates (nmol/seedling) | This compound (nmol/seedling) |

| 0 | +S/+N | 10.5 ± 0.8 | 0.3 ± 0.05 |

| 3 | +S/+N | 15.2 ± 1.1 | 0.8 ± 0.1 |

| 3 | +S/-N | 12.1 ± 0.9 | 0.4 ± 0.06 |

| 3 | -S/+N | 5.8 ± 0.5 | 0.1 ± 0.02 |

| 3 | -S/-N | 6.2 ± 0.6 | 0.1 ± 0.02 |

| 7 | +S/+N | 18.9 ± 1.5 | 1.5 ± 0.2 |

| 7 | +S/-N | 14.8 ± 1.2 | 0.7 ± 0.1 |

| 7 | -S/+N | 4.5 ± 0.4 | 0.05 ± 0.01 |

| 7 | -S/-N | 4.9 ± 0.5 | 0.06 ± 0.01 |

Data are presented as means ± SE (n=5-16). Seedlings were grown for six days on sulfur and nitrogen sufficient medium (+S/+N) before being transferred to the indicated media. Data is sourced from Jeschke et al., 2019. Full dataset is available in the supplementary materials of the original publication.

Table 2: Correlation between Total Glucosinolates and this compound

| Condition | Correlation Slope (logRA ~ logGLS) | p-value | Adjusted R² |

| Sulfur and Nitrogen Sufficient Medium | 0.667 ± 0.066 | < 0.001 | 0.521 |

Correlation analysis for seedlings grown on sulfur and nitrogen sufficient medium, harvested daily from three to nine days after germination. Data is sourced from Jeschke et al., 2019.

Signaling Pathways and Crosstalk

The role of this compound as a signaling molecule is believed to be integrated with the broader network of plant defense signaling, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA). While a specific receptor for this compound has not yet been identified, its accumulation is hypothesized to modulate these key defense pathways.

Glucosinolate Breakdown and this compound Formation

The formation of this compound is a multi-step process initiated by the hydrolysis of glucosinolates.

Proposed Signaling Role and Crosstalk with Phytohormone Pathways

The accumulation of this compound is thought to act as a feedback signal, indicating a high commitment to glucosinolate-based defenses. This signal may then influence the JA and SA signaling pathways, which are central regulators of plant immunity against different types of pathogens and herbivores. The exact molecular mechanisms of this crosstalk are still under investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound and its role in plant defense.

Plant Growth and Treatment

Objective: To cultivate Arabidopsis thaliana seedlings under controlled nutrient conditions for metabolite and gene expression analysis.

Materials:

-

Arabidopsis thaliana (e.g., Col-0 accession) seeds

-

Sterilization solution (e.g., 70% ethanol, 50% bleach with 0.05% Triton X-100)

-

Sterile water

-

Growth medium (e.g., Murashige and Skoog (MS) medium) with varying concentrations of sulfur and nitrogen

-

Sterile petri dishes

-

Growth chamber with controlled light and temperature conditions

Procedure:

-

Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 50% bleach containing 0.05% Triton X-100.

-

Rinse the seeds 5 times with sterile water.

-

Resuspend the seeds in sterile 0.1% agarose and stratify at 4°C for 2-3 days to synchronize germination.

-

Plate the seeds on MS agar plates containing the desired nutrient concentrations (e.g., +S/+N, +S/-N, -S/+N, -S/-N).

-

Incubate the plates in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

-

For nutrient shift experiments, grow seedlings on a sufficient medium for a specified period (e.g., 6 days) and then carefully transfer them to plates with different nutrient compositions.

-

Harvest whole seedlings at specified time points, flash-freeze in liquid nitrogen, and store at -80°C until further analysis.

Extraction and Quantification of this compound and Glucosinolates by LC-MS/MS

Objective: To extract and quantify this compound and glucosinolates from plant tissue using liquid chromatography-tandem mass spectrometry.

Materials:

-

Frozen plant tissue

-

80% methanol

-

Internal standards (e.g., sinigrin for glucosinolates)

-

LC-MS/MS system equipped with a C18 column

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

This compound analytical standard

Procedure:

-

Homogenize the frozen plant tissue (e.g., 50 mg) in a pre-chilled tube with a metal bead.

-

Add 1 mL of ice-cold 80% methanol and the internal standard.

-

Vortex thoroughly and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and repeat the extraction of the pellet with another 0.5 mL of 80% methanol.

-

Combine the supernatants and filter through a 0.22 µm syringe filter into an LC-MS vial.

-

Inject the sample into the LC-MS/MS system.

-

Separate the compounds using a gradient elution with solvents A and B. A typical gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

-

Detect and quantify this compound and glucosinolates using multiple reaction monitoring (MRM) in negative ion mode. The specific parent and fragment ion transitions for each compound should be optimized beforehand.

-

Generate a standard curve using the this compound analytical standard to quantify its concentration in the samples.

Gene Expression Analysis by RT-qPCR

Objective: To measure the expression levels of defense-related genes in response to different conditions.

Materials:

-

Frozen plant tissue

-

RNA extraction kit (e.g., TRIzol or a column-based kit)

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target genes (e.g., PR1, PDF1.2) and reference genes (e.g., ACTIN2, UBQ10)

-

RT-qPCR instrument

Procedure:

-

Extract total RNA from frozen plant tissue using a commercial kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific forward and reverse primers.

-

Perform the qPCR reaction in an RT-qPCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

Conclusion and Future Directions

This compound represents a fascinating example of how plants utilize metabolic byproducts for sophisticated internal signaling. Its established role as an indicator of glucosinolate status highlights its importance in the regulation of the "mustard oil bomb" defense system. The correlation of its accumulation with the plant's nutrient status further positions it at the crossroads of primary metabolism and defense.

While the evidence strongly suggests a signaling function for this compound, several key questions remain. The identification of a specific receptor for this compound is a critical next step to fully elucidate its signaling pathway. Unraveling the direct downstream targets of this pathway and how it precisely modulates the JA and SA signaling networks will provide a more complete picture of its role in plant immunity. Further research in these areas will not only enhance our fundamental understanding of plant defense but may also open new avenues for the development of novel strategies to enhance crop resilience. For drug development professionals, understanding these intricate plant defense signaling networks could inspire the discovery of new molecular targets and bioactive compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 4. mcgill.ca [mcgill.ca]

- 5. Frontiers | Coordination of Glucosinolate Biosynthesis and Turnover Under Different Nutrient Conditions [frontiersin.org]

Whitepaper: Raphanusamic Acid as a Metabolic Checkpoint in Glucosinolate Turnover

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucosinolates are crucial sulfur- and nitrogen-containing secondary metabolites in Brassicales plants, forming a key part of their defense system. While the enzymatic breakdown of glucosinolates upon tissue damage is well-studied, their turnover in intact tissues is a distinct and less understood process. Recent research has identified raphanusamic acid, a catabolite formed from potentially all glucosinolate structures, as a pivotal component in this turnover pathway. Evidence suggests that this compound does not merely reflect turnover rates but instead correlates with the total accumulation of endogenous glucosinolates.[1][2] This positions this compound as a critical metabolic checkpoint, enabling plants to sense the flux through glucosinolate metabolic pathways and dynamically adjust their chemical defenses in response to both internal and external signals, such as nutrient availability.[1][3][4] This whitepaper provides an in-depth technical guide to the role of this compound, detailing the metabolic pathways, quantitative data from key studies, and the experimental protocols required for its investigation.

Introduction to Glucosinolate Metabolism

Plants of the order Brassicales allocate significant resources, including carbon, nitrogen, and sulfur, to the synthesis of glucosinolates, which serve as primary defense metabolites.[1][2] The classic defense mechanism, often called the "mustard oil bomb," involves the hydrolysis of glucosinolates by myrosinase enzymes (thioglucosidases) upon tissue damage, leading to the production of biologically active compounds like isothiocyanates, nitriles, and thiocyanates.[4][5]

However, separate from this damage-induced response, glucosinolates undergo continuous turnover in intact, healthy plant tissues.[1][6] This process is not initiated by classical myrosinases like TGG1 and TGG2 but by other enzymes, and it leads to a different set of metabolic products.[1][7] This turnover is crucial for regulating the steady-state levels of glucosinolates and is coordinated with the plant's nutrient status.[2][3] Understanding this pathway has revealed a sophisticated regulatory system where specific breakdown products signal the metabolic state of the plant.

The Glucosinolate Turnover Pathway to this compound

In the absence of tissue damage, the turnover of glucosinolates is proposed to follow a multi-step pathway that prevents the release of toxic isothiocyanates directly into the cell.[1][8] The pathway culminates in the formation of this compound.

The proposed steps are as follows:

-

Hydrolysis: The process begins with the hydrolytic cleavage of the glucose moiety from the glucosinolate core structure by a β-glucosidase, forming an unstable aglucone.[1][3][7]

-

Rearrangement: The aglucone spontaneously rearranges to form an isothiocyanate.[1][3]

-

Glutathione Conjugation: The highly reactive isothiocyanate is then conjugated with glutathione (GSH).[1][3]

-

Metabolization: This glutathione conjugate is further metabolized, yielding two products: the corresponding amine and this compound.[1][3][8]

This pathway effectively detoxifies the reactive isothiocyanate intermediate while generating signaling molecules.

This compound as a Metabolic Checkpoint

A key finding is that the accumulation of this compound does not directly mirror the rate of glucosinolate turnover. Instead, its levels show a strong positive correlation with the total pool of endogenous glucosinolates.[1][2] This suggests that this compound functions as a metabolic checkpoint or a signaling molecule.[1][4] It allows the plant to gauge the overall flux through both the biosynthetic and turnover pathways.[2][3] By monitoring the levels of this common breakdown product, the plant can dynamically regulate glucosinolate biosynthesis in response to environmental and developmental cues, such as the availability of sulfur and nitrogen.[1][2]

This feedback mechanism provides a sophisticated layer of metabolic regulation, ensuring that the plant maintains an appropriate level of chemical defense without wasting valuable nutrients.

Quantitative Data Presentation

Studies using Arabidopsis thaliana seedlings have provided quantitative insights into the relationship between glucosinolate turnover and this compound accumulation.

Table 1: Glucosinolate and this compound Accumulation in A. thaliana Seedlings This table summarizes the change in metabolite levels over time in seedlings grown on control medium. The data shows a significant increase in the total glucosinolate pool, which is mirrored by a rise in this compound levels, particularly between days 5 and 7.[1][7]

| Days After Germination | Total Glucosinolate Content (nmol/seedling) | This compound (nmol/seedling) | Fold Change (Glucosinolates, Day 3 baseline) |

| 3 | ~2 | ~0.05 | 1.0x |

| 9 | ~8 | ~0.25 | 4.0x[1][7] |

| 20 | >60 | Not Reported | >30.0x[1][7] |

Table 2: Effect of Exogenous Allyl Glucosinolate Feeding To uncouple turnover from biosynthesis, seedlings were fed allyl glucosinolate, which is not naturally produced by A. thaliana Col-0.[1][7] The results show that the presence of an external glucosinolate source increases both the internal pool and the accumulation of this compound.

| Treatment (9 days after germination) | Total Endogenous Glucosinolates (nmol/seedling) | Accumulated Allyl Glucosinolate (nmol/seedling) | This compound Accumulation |

| Control Medium | 8.0[1] | 0 | Baseline |

| 50 µM Allyl Glucosinolate | 11.0[1] | 0.56[1] | Increased |

Table 3: Correlation and Nutrient Effects The accumulation of this compound is strongly influenced by nutrient availability and shows a direct correlation with the total glucosinolate pool.

| Parameter | Observation | Statistical Significance |

| Correlation | Positive correlation between total glucosinolate levels and this compound levels.[9] | Linear Model lm(logRA∼logGLS): adj. R² = 0.521, p < 0.001.[9] |

| Nitrogen Availability | This compound accumulation is positively correlated with nitrogen availability.[1] | p < 0.001.[1] |

| Sulfur Limitation | Results in an overall reduced accumulation of glucosinolates, particularly aliphatic glucosinolates.[1] | Statistically significant for aliphatic glucosinolates.[1] |

Key Experimental Protocols

The investigation of this compound and glucosinolate turnover requires precise methodologies for plant cultivation, metabolite extraction, and analysis.

Plant Material and Growth Conditions

-

Organism: Arabidopsis thaliana accession Columbia-0 (Col-0).[1]

-

Sterilization: Seeds are surface-sterilized, for example, with chlorine gas for 3 hours (generated from 100 ml 14% sodium hypochlorite and 3 ml 37% HCL).[1][7]

-

Growth Medium: Seedlings are grown on a defined medium, such as half-strength Murashige and Skoog (MS), with controlled nutrient conditions. For nutrient limitation studies, seedlings are first grown on sufficient medium and then transferred to a medium lacking specific nutrients like sulfur or nitrogen.[1][9]

Glucosinolate Turnover Analysis via Exogenous Feeding

-

Objective: To study turnover independently of biosynthesis.

-

Method: Grow seedlings on a medium supplemented with a glucosinolate not endogenously produced by the plant, such as 50 µM allyl glucosinolate for A. thaliana Col-0.[1][7]

-

Analysis: Harvest seedlings at various time points to quantify the accumulation of the exogenous glucosinolate, changes in endogenous glucosinolate profiles, and the level of this compound.[1]

Extraction and Quantification of this compound (LC-MS/MS)

-

Sample Preparation: Flash-freeze individual seedlings or plant tissue in liquid nitrogen.[1]

-

Homogenization: Add a defined volume of extraction solvent (e.g., methanol) and an internal standard (e.g., 4-methylumbelliferone). Homogenize in a bead mill (e.g., 2 cycles of 30 s at 30 Hz).[1][7]

-

Centrifugation: Centrifuge the homogenate at 4,700×g for 5 minutes at 4°C.[1][7]

-

Dilution and Filtration: Take an aliquot of the supernatant (e.g., 20 µl), dilute it with MilliQ-grade water (e.g., 1:10 dilution with 180 µl water), and filter through a 0.22 µm PVDF filter.[1][7]

-

LC-MS/MS Analysis: Analyze the filtered sample using a liquid chromatography-tandem mass spectrometry system.

-

Separation: Use a C18 column with a gradient elution profile. A typical gradient involves water with 0.05% formic acid (Solvent A) and acetonitrile (Solvent B) at a flow rate of 0.4 ml/min.[1]

-

Detection: Use mass spectrometry parameters optimized for this compound, determined by infusion with a pure standard.[1]

-

Extraction and Quantification of Glucosinolates

-

Extraction: Use the remaining homogenate from the previous step (5.3).

-

Desulfation: Prepare samples as desulfo-glucosinolates. This involves applying the extract to a DEAE Sephadex column, washing, and then treating with a sulfatase solution to cleave the sulfate group.[1] This step is crucial for reliable chromatographic separation.

-

Elution: Elute the resulting desulfo-glucosinolates from the column.

-

LC-MS/MS Analysis: Analyze the desulfo-glucosinolates using LC-MS/MS, similar to the this compound analysis but with separation and detection parameters optimized for the various desulfo-glucosinolates of interest.[1]

Implications for Research and Drug Development

The identification of this compound as a metabolic checkpoint has significant implications:

-

Agricultural Science: Understanding this regulatory feedback loop opens avenues for engineering plants with enhanced defense capabilities. Modulating the turnover pathway could lead to crops with optimized glucosinolate levels, improving resistance to pests and pathogens without compromising growth.

-

Pharmacology and Drug Development: Glucosinolate breakdown products, particularly isothiocyanates, are known for their potential health benefits, including anti-cancer properties.[5][10][11] The turnover pathway leading to this compound represents an alternative metabolic fate for these precursors. Investigating the enzymes and transporters in this pathway could reveal new targets for influencing the bioavailability of health-promoting compounds in cruciferous vegetables.

-

Metabolic Engineering: The pathway provides a new set of enzymatic targets for metabolic engineering efforts. By manipulating the flux towards or away from this compound, it may be possible to control the production of other valuable secondary metabolites in plants.

Conclusion

This compound is more than just a breakdown product of glucosinolate metabolism; it is a key signaling molecule that functions as a metabolic checkpoint. Its accumulation, which correlates with the total endogenous glucosinolate pool, provides the plant with a mechanism to monitor and regulate its investment in chemical defenses.[1][2][3] This intricate system highlights the dynamic nature of plant secondary metabolism. For researchers in plant science, agriculture, and drug development, the this compound pathway offers a promising new frontier for understanding and manipulating plant biochemistry for human benefit.

References

- 1. Frontiers | Coordination of Glucosinolate Biosynthesis and Turnover Under Different Nutrient Conditions [frontiersin.org]

- 2. Coordination of Glucosinolate Biosynthesis and Turnover Under Different Nutrient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human, Animal and Plant Health Benefits of Glucosinolates and Strategies for Enhanced Bioactivity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coordination of Glucosinolate Biosynthesis and Turnover Under Different Nutrient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucosinolate Breakdown in Arabidopsis: Mechanism, Regulation and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gut Glucosinolate Metabolism and Isothiocyanate Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Fate of Dietary Glucosinolates and Their Metabolites: A Role for the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Role of Raphanusamic Acid in Plant Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Raphanusamic acid is a naturally occurring compound derived from the breakdown of glucosinolates, a class of secondary metabolites prevalent in plants of the Brassicales order. While the bioactivity of many glucosinolate hydrolysis products, such as isothiocyanates, has been extensively studied for their anti-inflammatory, antioxidant, and anticancer properties, research on this compound itself is still in its nascent stages.[1][2] Current scientific literature primarily focuses on its endogenous role within the plant, where it is proposed to function as a key signaling molecule in the regulation of glucosinolate metabolism.[3][4]

This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its formation, its proposed biological function in plants, and the experimental approaches used to study it. This document is intended to serve as a foundational resource for researchers interested in the biochemistry of glucosinolate turnover and the potential, yet unexplored, bioactivities of its metabolites.

Quantitative Data on this compound Accumulation

Quantitative data on the direct bioactivity of this compound in mammalian systems is not available in the current body of scientific literature. However, studies have quantified its accumulation in Arabidopsis thaliana under various nutrient conditions, providing insights into its regulatory role.

| Experimental Condition | Plant Model | Key Findings | Reference |

| Varying Nitrogen Availability | Arabidopsis thaliana seedlings | This compound accumulation is positively correlated with nitrogen availability.[3] | Jeschke et al., 2019 |

| Varying Sulfur Availability | Arabidopsis thaliana seedlings | Sulfur limitation led to distinct changes in glucosinolate profiles, which in turn affected this compound levels.[3][4] | Jeschke et al., 2019 |

| Exogenous Allyl Glucosinolate | Arabidopsis thaliana seedlings | Accumulation of this compound is positively correlated with increased allyl glucosinolate accumulation.[3] | Jeschke et al., 2019 |

Experimental Protocols

The study of this compound involves techniques common to plant metabolomics and molecular biology. Below are detailed methodologies for key experiments.

Extraction and Quantification of Glucosinolates and this compound

This protocol outlines the general steps for extracting and quantifying glucosinolates and their breakdown products, including this compound, from plant tissue.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana seedlings)

-

80% methanol

-

Liquid nitrogen

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Harvest and freeze plant tissue in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue to a fine powder.

-

Extract metabolites by adding a defined volume of 80% methanol and incubating at a specified temperature (e.g., 70°C for 10 minutes).

-

Centrifuge the extract to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

For glucosinolate analysis, the extract can be further purified using solid-phase extraction with DEAE-Sephadex.

-

Analyze the extract using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. This compound and other metabolites are identified and quantified based on their specific mass-to-charge ratios and retention times compared to known standards.

Gene Expression Analysis of Glucosinolate Biosynthetic Genes

This protocol describes how to measure the expression of genes involved in glucosinolate biosynthesis to understand the regulatory effects of this compound.

Materials:

-

Plant tissue

-

RNA extraction kit

-

cDNA synthesis kit

-

Quantitative PCR (qPCR) machine and reagents

-

Primers for target genes (e.g., BCAT4, MAM1, AOP2)

Procedure:

-

Extract total RNA from plant tissue using a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

-